2-(5-acetyl-2-ethoxybenzyl)malonamide
Description
2-(5-Acetyl-2-ethoxybenzyl)malonamide is a malonamide derivative characterized by a central malonamide core flanked by a 5-acetyl-2-ethoxybenzyl substituent. Malonamides are widely explored in medicinal chemistry due to their versatility as linkers in enzyme inhibitors (e.g., Factor Xa, cholinesterases) and their utility in molecular imaging .
Properties
IUPAC Name |
2-[(5-acetyl-2-ethoxyphenyl)methyl]propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-20-12-5-4-9(8(2)17)6-10(12)7-11(13(15)18)14(16)19/h4-6,11H,3,7H2,1-2H3,(H2,15,18)(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGTDAOUFBLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Malonamide derivatives vary significantly based on substituent groups, influencing their physicochemical and biological properties. Below is a structural comparison of key analogs:
Table 1: Structural and Molecular Properties of Selected Malonamide Derivatives
Key Observations :
- The 5-acetyl-2-ethoxybenzyl group in the target compound likely increases lipophilicity compared to the fluorophenyl/methoxyphenyl groups in CS-0554822.
- Difluoro-biphenyl substituents in derivatives enhance Factor Xa (fXa) binding via hydrophobic and π-π interactions .
Key Findings :
- Malonamide linkers in compounds significantly improve fXa inhibition potency (Ki in low nM range) compared to glycinamide analogs. The extended linker allows optimal positioning of P1 and P4 groups in the enzyme active site .
Key Insights :
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